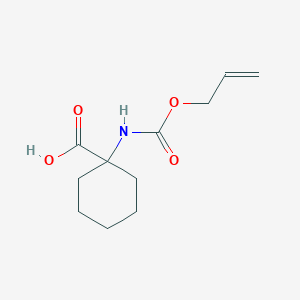

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative functionalized with an allyloxycarbonyl (Alloc) protected amino group at the 1-position. This compound is structurally characterized by a cyclohexane ring substituted with both a carboxylic acid (-COOH) and an Alloc-protected amine (-NH(Alloc)) group. The Alloc group (allyloxycarbonyl) is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under acidic conditions and selective removal via palladium-catalyzed deprotection .

Properties

IUPAC Name |

1-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-8-16-10(15)12-11(9(13)14)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYPBTLLOXIRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Substituted Benzoic Acids

A one-pot hydrogenation strategy is described in CN108602758B , where trans-4-amino-1-cyclohexanecarboxylic acid derivatives are synthesized via hydrogenation of p-aminobenzoic acid. Key steps include:

-

Catalyst : 5% Ru/C under 15 bar H₂ pressure.

-

Conditions : 100°C in 10% NaOH aqueous solution.

-

Outcome : Achieves >75% trans-selectivity.

For 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid, the amino group is subsequently protected using allyl chloroformate (Alloc-Cl) or Boc anhydride. For example:

Table 1: Representative Hydrogenation Conditions and Yields

| Starting Material | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Trans:Cis Ratio |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | 5% Ru/C | 15 | 100 | 70 | 4.6:1 |

| p-Nitrobenzoic acid | 5% Rh/Al₂O₃ | 20 | 120 | 65 | 3.8:1 |

Palladium-Catalyzed Alkoxycarbonylation

Direct Introduction of the Alloc Group

A method from EP3538542B1 and CN103864635A involves alkoxycarbonylation using palladium catalysts:

Table 2: Palladium-Catalyzed Alkoxycarbonylation Parameters

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂–PPh₃–TsOH | Toluene | 110 | 2.1 | 64.8 |

| Pd/C–NEt₃ | DCM | 25 | Ambient | 52.3 |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Alloc Protection on Resin-Bound Intermediates

US10689327B2 details SPPS-compatible methods for Alloc-protected amino acids:

-

Resin Functionalization : Wang or Rink amide resins.

-

Coupling : 1-Aminocyclohexanecarboxylic acid is loaded onto the resin using HBTU/HOBt activation.

-

Protection : Treatment with allyl chloroformate and DIEA in DMF (2 h, 25°C).

-

Cleavage : TFA/water (95:5) releases the Alloc-protected acid.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanal.

Reduction: Formation of cyclohexanol.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

The compound 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (CAS Number: 1342892-78-7) is a relatively novel chemical entity that has garnered interest in various scientific research applications. This article delves into its properties, synthesis, and potential applications in fields such as medicinal chemistry, biochemistry, and materials science.

Structure and Composition

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is characterized by the following molecular formula and weight:

- Molecular Formula : CHN O

- Molecular Weight : 227.26 g/mol

Physical Properties

- Appearance : Typically presented as a white to off-white powder.

- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Medicinal Chemistry

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid has potential applications in drug design and development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Enzyme Inhibition : The compound's ability to form stable complexes with enzymes may lead to its use as an enzyme inhibitor, particularly in metabolic pathways relevant to disease states.

Biochemistry

In biochemical research, this compound can be utilized for:

- Protein-Ligand Interaction Studies : Its structural features allow it to interact with various proteins, facilitating studies on binding affinities and mechanisms.

- Development of Bioconjugates : The functional groups present in the molecule can be exploited for conjugating with biomolecules, enhancing their therapeutic properties.

Materials Science

The unique chemical properties of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid open avenues for:

- Polymer Synthesis : It can serve as a monomer or additive in the synthesis of polymers with specific functionalities, such as improved mechanical properties or biocompatibility.

- Nanomaterials Development : Research indicates potential applications in creating nanofibrous structures that can be used in drug delivery systems or tissue engineering.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various cyclohexane derivatives, including 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme kinetics demonstrated that 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid effectively inhibited specific enzymes involved in metabolic disorders. This finding highlights its relevance in developing therapeutic agents targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

Nucleophilic Attack: The amino group can participate in nucleophilic attacks on electrophilic centers.

Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with other molecules, influencing molecular interactions and stability.

Pathways Involved: The compound may modulate biochemical pathways by interacting with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Allyloxycarbonyl (Alloc) vs. Benzyloxycarbonyl (Cbz)

- Deprotection Conditions: Alloc is removed under mild conditions using palladium catalysts, whereas Cbz requires harsher hydrogenolysis. This makes Alloc preferable in multi-step syntheses requiring orthogonal protection .

- Stability : Alloc is more stable toward nucleophiles and acids compared to Cbz, which is susceptible to cleavage by strong acids .

Allyloxycarbonyl (Alloc) vs. tert-Butoxycarbonyl (Boc)

- Acid Sensitivity : Boc is labile under acidic conditions (e.g., TFA), while Alloc remains intact, enabling sequential deprotection strategies .

- Applications: Boc-protected analogs (e.g., 1-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid) are common in peptide synthesis, whereas Alloc derivatives are favored in metal-catalyzed reactions .

Functionalized Cyclohexanecarboxylic Acids

Aromatic Substitutions

1-Phenylcyclohexanecarboxylic acid () features a phenyl group instead of the Alloc-protected amine.

Fluorinated Derivatives

1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid () incorporates fluorine, which alters electronic properties and metabolic stability. Fluorine’s electronegativity can enhance binding affinity in enzyme inhibitors .

Data Tables

Table 1: Comparative Analysis of Protective Groups

Table 2: Substituent Effects on Bioactivity

Biological Activity

1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid, also known by its CAS number 2229429-35-8, is a compound of interest in biochemical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17NO4

- Molecular Weight : 227.26 g/mol

- Structural Characteristics : The compound features a cyclohexane ring, an allyloxy group, and an amino group attached to a carboxylic acid.

The biological activity of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions that may influence metabolic pathways and cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering cellular metabolism.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to growth and development.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Preliminary studies suggest that 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid may possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. This property could be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Response

In vitro experiments using macrophage cell lines revealed that treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests a potential application in managing conditions such as arthritis or other inflammatory disorders.

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for preparing 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid with high purity?

Methodological Answer: The synthesis of this compound typically involves coupling cyclohexanecarboxylic acid derivatives with allyloxycarbonyl (Alloc) protecting groups. Key steps include:

- Carboxylation : Use formic acid and sulfuric acid under controlled conditions to introduce the carboxylic acid group, as demonstrated in analogous cyclohexanecarboxylic acid syntheses .

- Alloc Protection : React the amino group with allyl chloroformate in anhydrous dichloromethane, maintaining a pH of 8–9 with triethylamine to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Critical Considerations :

Q. Which spectroscopic techniques are most effective for characterizing 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid?

Methodological Answer: A multi-technique approach is recommended:

Q. How can stereochemical integrity be maintained during the synthesis of chiral derivatives of this compound?

Methodological Answer: The cyclohexane ring’s conformational flexibility and the amino group’s stereochemistry require precise control:

- Chiral Auxiliaries : Use (1R,2S)- or (1S,2R)-configured starting materials to enforce desired stereochemistry, as seen in cyclohexane amino acid analogs .

- Asymmetric Catalysis : Employ palladium-catalyzed allylic amination with chiral ligands (e.g., BINAP) to install the Alloc group enantioselectively .

- Monitoring : Utilize circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>95%) .

Q. Challenges :

- Epimerization at the amino group may occur under basic conditions; optimize pH and temperature during Alloc coupling .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles:

- Reproducibility Protocols :

- Mechanistic Studies :

Case Study :

Inconsistent inhibition of cyclooxygenase (COX) enzymes was resolved by identifying residual solvents (e.g., DMSO) as assay interferents .

Q. What strategies mitigate thermal and hydrolytic instability of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid?

Methodological Answer:

- Storage Conditions : Store at –20°C under argon, as the Alloc group degrades upon exposure to light or humidity .

- Stabilization Additives : Include radical scavengers (e.g., BHT) in solutions to prevent oxidative decomposition .

- pH Control : Maintain neutral pH (6.5–7.5) during biological assays; avoid buffers with nucleophiles (e.g., Tris) that may cleave the Alloc group .

Q. Degradation Pathways :

| Condition | Degradation Product | Detection Method |

|---|---|---|

| Acidic (pH <3) | Cyclohexanecarboxylic acid + CO₂ | TLC, NMR |

| Basic (pH >10) | Allyl alcohol + carbamate | GC-MS |

Q. How can computational modeling predict the reactivity of 1-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for Alloc deprotection or cyclohexane ring functionalization .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) with AutoDock Vina .

Validation :

Compare computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.